L-Ascorbyl 2,6-Dibutyrate

Overview

Description

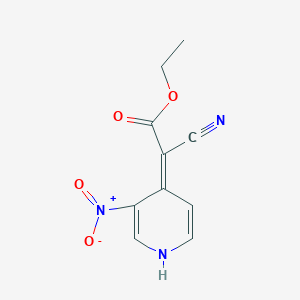

L-Ascorbyl 2,6-Dibutyrate is a biochemical reagent that can be used as a biological material or organic compound for life science related research . It is also known as 2,6-Di-O-butyryl-L-ascorbic Acid .

Molecular Structure Analysis

The molecular formula of L-Ascorbyl 2,6-Dibutyrate is C14H20O8, and its molecular weight is 316.31 .Physical And Chemical Properties Analysis

L-Ascorbyl 2,6-Dibutyrate is a solid at 20°C. It has a melting point of 123.0 to 127.0°C and a specific rotation of +53.0 to +57.0 deg (C=1, EtOH). It is almost transparent in ethanol .Scientific Research Applications

Antimicrobial and Antipathogenic Applications

L-Ascorbyl 2,6-Dibutyrate has been studied for its potential in inhibiting biofilm formation and virulence in methicillin-resistant Staphylococcus aureus (MRSA). It shows promise as an antipathogenic agent, potentially mitigating the accumulation of triacylglycerides in model organisms like Caenorhabditis elegans, which could have implications for obesity research .

Dermatological Applications

In the field of dermatology, derivatives of L-Ascorbyl 2,6-Dibutyrate, such as L-ascorbyl 2,6-dipalmitate, have been explored for their skin health benefits. These compounds may offer antioxidant properties, aiding in skin repair and rejuvenation .

Food Preservation

Ascorbyl esters, closely related to L-Ascorbyl 2,6-Dibutyrate, are used as food additives for their antioxidant properties. They help prevent rancidity and maintain the quality of food products by capitalizing on their ability to scavenge free radicals .

Pharmaceutical Research

L-Ascorbyl 2,6-Dibutyrate is utilized as a biochemical reagent in pharmaceutical research. It serves as a biological material or organic compound for life science-related studies, contributing to the development of new drugs and therapeutic strategies .

Agricultural Applications

In agriculture, L-Ascorbyl 2,6-Dibutyrate’s parent compound, L-Ascorbic acid, plays a crucial role in plant growth, flowering induction, and senescence delay. By extension, L-Ascorbyl 2,6-Dibutyrate could be investigated for its potential to enhance crop resilience and yield .

Nutritional Benefits

L-Ascorbyl 2,6-Dibutyrate may contribute to human nutrition by providing antioxidant benefits, potentially aiding in disease prevention and health maintenance. Its efficacy in this regard is an area of ongoing research .

Cosmetics Industry

In cosmetics, L-Ascorbyl 2,6-Dibutyrate derivatives are incorporated into formulations for their antioxidant properties, which can help combat free radicals and prevent premature aging of the skin. They are also used to improve skin luminosity and reduce hyperpigmentation .

Industrial Uses

Safety data sheets indicate that L-Ascorbyl 2,6-Dibutyrate is used in industrial and scientific research settings. It is handled with specific safety measures due to its chemical properties and potential hazards .

Mechanism of Action

Target of Action

It is known to be used as a biochemical reagent in life science research .

Result of Action

A related compound, l-ascorbyl 2,6-dipalmitate, has been shown to inhibit biofilm formation and virulence in methicillin-resistant staphylococcus aureus (mrsa) and prevent triacylglyceride accumulation in caenorhabditis elegans .

Safety and Hazards

L-Ascorbyl 2,6-Dibutyrate should be stored under inert gas at a temperature of 0-10°C. It is air and heat sensitive. In case of accidental release, avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye. Use personal protective equipment, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .

Future Directions

properties

IUPAC Name |

[(2R)-2-[(2R)-4-butanoyloxy-3-hydroxy-5-oxo-2H-furan-2-yl]-2-hydroxyethyl] butanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20O8/c1-3-5-9(16)20-7-8(15)12-11(18)13(14(19)22-12)21-10(17)6-4-2/h8,12,15,18H,3-7H2,1-2H3/t8-,12-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFXWCTCPRAYDEB-PRHODGIISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)OCC(C1C(=C(C(=O)O1)OC(=O)CCC)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCC(=O)OC[C@H]([C@@H]1C(=C(C(=O)O1)OC(=O)CCC)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

CID 91658922 | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does L-Ascorbyl 2,6-Dibutyrate compare to ascorbic acid in terms of stability and its effect on anthocyanin degradation in beverages?

A1: L-Ascorbyl 2,6-Dibutyrate shows promise as a potential substitute for ascorbic acid in beverages to reduce color degradation. Ascorbic acid, while an important antioxidant and vitamin C source, degrades quickly in acidic beverages and can accelerate the degradation of anthocyanins, the natural pigments responsible for color. [] Research suggests that certain ascorbic acid derivatives, including L-Ascorbyl 2,6-Dibutyrate, may offer better stability and reduce the negative impact on anthocyanin stability, thus preserving beverage color. []

Q2: What is the potential of L-Ascorbyl 2,6-Dibutyrate in combination with other antiviral drugs?

A2: Computational studies have explored the potential of L-Ascorbyl 2,6-Dibutyrate in combination therapy, particularly with anti-HIV drugs like darunavir, for treating SARS-CoV-2. [] Molecular docking simulations suggest that L-Ascorbyl 2,6-Dibutyrate may enhance the inhibitory activity of darunavir against the SARS-CoV-2 main protease. [] While this research is preliminary and requires further validation, it suggests that L-Ascorbyl 2,6-Dibutyrate, potentially by itself or in combination therapies, could be a valuable avenue for developing new antiviral treatments.

Q3: How does L-Ascorbyl 2,6-Dibutyrate interact with thiols in a biological context?

A3: Research indicates a complex interplay between L-Ascorbyl 2,6-Dibutyrate and thiols like 2-mercapto-1-methylimidazole (MMI), a glutathione analog. [] Studies using benzoyl peroxide-induced methyl methacrylate polymerization show that while L-Ascorbyl 2,6-Dibutyrate can act as a co-antioxidant with quercetin, its interaction with curcumin leads to ascorbate co-oxidation, potentially contributing to cancer cell apoptosis. [] This finding highlights the potential of L-Ascorbyl 2,6-Dibutyrate in influencing the redox balance within cells.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]propanoic acid](/img/structure/B1488046.png)

![4-[2-(3,5-Difluorophenyl)ethyl]piperidine hydrochloride](/img/structure/B1488051.png)

![2-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)-5-benzyloctahydropyrrolo[3,4-c]pyrrole](/img/structure/B1488054.png)

![5-Bromo-3-(piperazin-1-ylmethyl)benzo[d]isoxazole](/img/structure/B1488057.png)